![molecular formula C9H7F9O2 B1294609 2-(Perfluorobutyl)ethyl acrylate CAS No. 52591-27-2](/img/structure/B1294609.png)
2-(Perfluorobutyl)ethyl acrylate
Overview
Description
2-(Perfluorobutyl)ethyl acrylate is a fluorinated acrylate monomer that is used in the synthesis of various copolymers. These copolymers exhibit unique properties such as low surface energy, which makes them suitable for applications requiring liquid-repellent surfaces. The presence of perfluoroalkyl groups in the monomer imparts these distinctive characteristics to the resulting polymers.
Synthesis Analysis
The synthesis of related fluorinated acrylate monomers typically involves multiple steps, starting from precursors like ethyl pyruvate and fluorinated alcohols. For instance, the synthesis of 2-perfluorooctylethyl α-acetoxyacrylate and 2-perfluorooctylethyl α-propionyloxyacrylate was achieved with overall yields of about 56% and 50%, respectively, through transesterification followed by enol acylation . These methods can be adapted for the synthesis of 2-(perfluorobutyl)ethyl acrylate.
Molecular Structure Analysis
The molecular structure of fluorinated acrylate copolymers can be characterized using techniques such as small-angle X-ray scattering and X-ray photoelectron spectroscopy. These methods help in understanding the bulk and surface structural characteristics of the copolymers. For example, poly(styrene-block-2-perfluorooctyl ethyl acrylate) copolymers exhibit phase-separated structures when the perfluorooctyl ethyl acrylate content is higher than a certain threshold .
Chemical Reactions Analysis
The polymerization kinetics of fluorinated acrylates have been studied, revealing specific rate constants for propagation and termination. These kinetics are crucial for understanding the polymerization behavior of monomers like 2-perfluorooctylethyl α-acetoxyacrylate and 2-perfluorooctylethyl α-propionyloxyacrylate, which can be compared to those of 2-(perfluorobutyl)ethyl acrylate . Additionally, the copolymerization of fluorinated acrylates with other monomers can lead to a wide range of materials with potential high-tech applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acrylate copolymers are influenced by their molecular weight distribution (MWD) and chemical composition distribution (CCD). Techniques such as high-performance liquid chromatography (HPLC) and size exclusion chromatography (SEC) are used to determine these distributions, which are essential for predicting the properties of the copolymers . The presence of perfluoroalkyl groups in the copolymers contributes to their exceptional oil- and water-repellent properties, as evidenced by high contact angles for liquids like water and dodecane .
Scientific Research Applications
Wetting Behaviors and Molecular Motion
2-(Perfluorobutyl)ethyl acrylate (PFA-C4) has been studied for its influence on the molecular motion and wetting behavior of various polymer films. These films exhibit high water repellency and, in certain cases, superior oil repellency. The bulky α-substituents in these polymers restrict main chain mobility, enhancing these properties (Honda et al., 2014).
Super Wetting Performance on Diverse Substrates
Research has highlighted the potential of fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain polymers. These polymers demonstrate outstanding water- and oil-repellent properties on various substrates, making them suitable for nonstick and self-cleaning applications (Jiang et al., 2016).
Polymorphism and Polymerizability
The polymorphism and polymerizability of acrylic and methacrylic acid esters containing long-fluorocarbon chains have been explored. These studies focus on the solid-state polymerization and crystalline forms of these compounds, revealing significant variation based on the length of the fluorocarbon chain and the presence of α-position methyl groups (Fujimori et al., 1999).
Surface Properties of Grafted Films
Surface-initiated atom transfer radical polymerization of 2-(perfluorooctyl)ethyl acrylate has been used to create thin film brushes with different thicknesses. These films exhibit distinct molecular aggregation states of perfluoroalkyl groups, leading to unique surface properties relevant to applications in coatings and material sciences (Yamaguchi et al., 2008).
Low Surface Energy Coatings
Research on the electron beam curing of perfluorinated acrylates, such as 2-(N-butylperfluorooctanesulfonamido)ethyl acrylate, has produced low surface energy films. These films, with high contact angles, are useful as overcoats for various surfaces, suggesting applications in coatings and material finishes (Pacansky & Waltman, 1990).
Liquid-Crystalline Structure and Surface Properties
Studies on comb-shaped polymers with perfluorooctyl ethyl side-chains, such as poly(acrylate) and poly(vinyl ether), have provided insights into their thermal behavior, liquid-crystalline structure, and functional group orientation. These characteristics are crucial for understanding the polymers' surface properties and potential industrial applications (Ishige et al., 2014).
Safety And Hazards
When handling 2-(Perfluorobutyl)ethyl acrylate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
2-(Perfluorobutyl)ethyl acrylate has been used in a wide range of scientific research applications. It has been used to create polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. It has also been used to create polymers for industrial applications, such as coatings and adhesives .
properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPEJSTJSFVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2OC(O)CH=CH2, C9H7F9O2 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121751-83-5 | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121751-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068772 | |
Record name | 2-(Perfluorobutyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorobutyl)ethyl acrylate | |
CAS RN |
52591-27-2, 117374-41-1 | |
Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52591-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,6-nonafluorohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorobutyl)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H,2H,2H-Nonafluorohexyl Acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 117374-41-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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